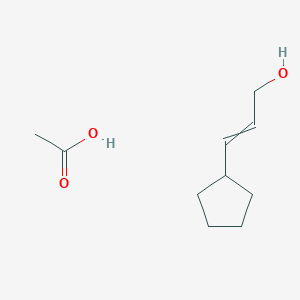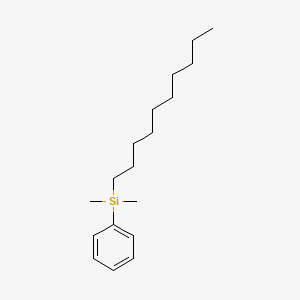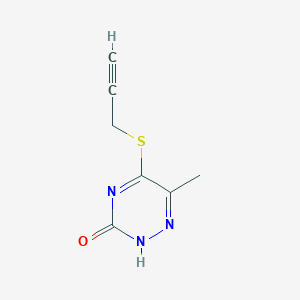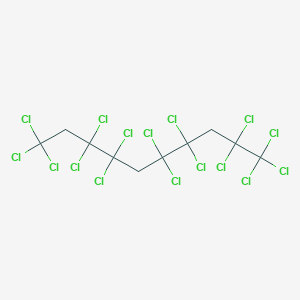
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is a highly chlorinated organic compound It is characterized by the presence of sixteen chlorine atoms attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane typically involves the chlorination of decane. The process requires specific conditions to ensure the selective addition of chlorine atoms. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired level of chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous chlorination processes. The decane is exposed to chlorine gas in a reactor, with the reaction conditions optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include partially chlorinated decanes, chlorinated alcohols, and chlorinated acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the physical and chemical properties of organic molecules.
Biology: Researchers investigate its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism by which 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane exerts its effects involves interactions with cellular components. The high chlorine content allows it to interact with and disrupt cell membranes, proteins, and nucleic acids. This disruption can lead to cell death or other cellular responses, making it a compound of interest in toxicology and pharmacology studies.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-Octadecachlorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-Nonadecachlorononane
Comparison: 1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-Hexadecachlorodecane is unique due to its specific pattern of chlorination and the number of chlorine atoms. Compared to similar compounds, it has a distinct set of physical and chemical properties, such as melting point, boiling point, and solubility. These differences make it suitable for specific applications where other chlorinated compounds may not be as effective.
Properties
CAS No. |
190003-05-5 |
|---|---|
Molecular Formula |
C10H6Cl16 |
Molecular Weight |
693.4 g/mol |
IUPAC Name |
1,1,1,2,2,4,4,5,5,7,7,8,8,10,10,10-hexadecachlorodecane |
InChI |
InChI=1S/C10H6Cl16/c11-4(12,6(15,16)2-8(19,20)10(24,25)26)1-5(13,14)7(17,18)3-9(21,22)23/h1-3H2 |
InChI Key |
XONLZHKWMOZFAU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)C(C(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


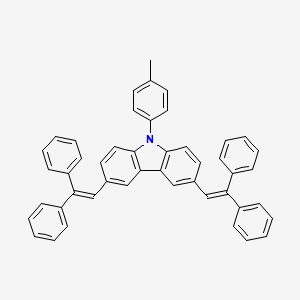

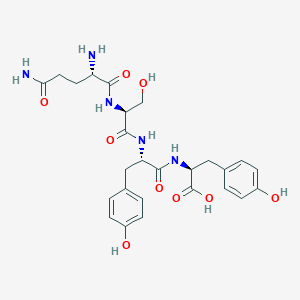
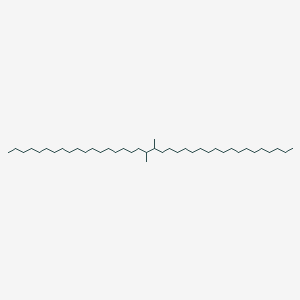
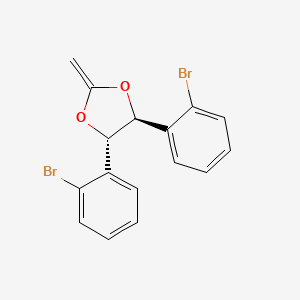
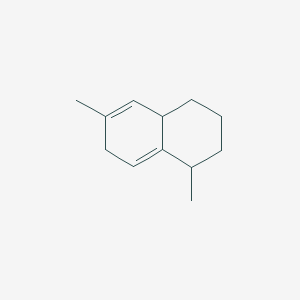
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)

